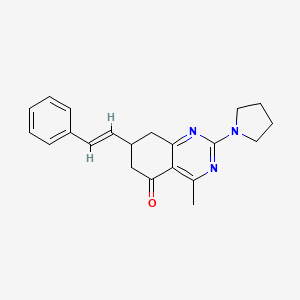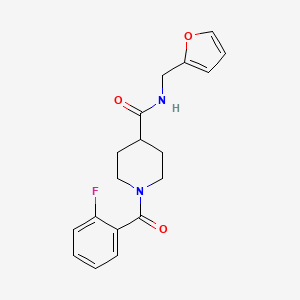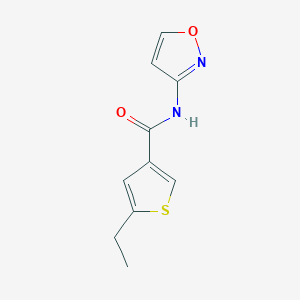![molecular formula C18H26N2O2 B4740886 N-[4-(1-pyrrolidinylcarbonyl)phenyl]heptanamide](/img/structure/B4740886.png)
N-[4-(1-pyrrolidinylcarbonyl)phenyl]heptanamide
Übersicht
Beschreibung
N-[4-(1-pyrrolidinylcarbonyl)phenyl]heptanamide, commonly known as PHENIBUT, is a nootropic drug that has gained popularity in recent years due to its potential cognitive benefits. PHENIBUT was first synthesized in Russia in the 1960s and has since been used as a prescription drug in various countries for the treatment of anxiety, insomnia, and other neurological disorders.
Wirkmechanismus
PHENIBUT works by binding to GABA receptors in the brain, which results in increased GABA activity. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain function. By increasing GABA activity, PHENIBUT can reduce anxiety, improve mood, and promote relaxation.
Biochemical and Physiological Effects
PHENIBUT has several biochemical and physiological effects on the body. It can increase dopamine levels in the brain, which may contribute to its mood-enhancing properties. In addition, PHENIBUT can increase blood flow to the brain, which may improve cognitive function. PHENIBUT has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
PHENIBUT has several advantages and limitations for lab experiments. One of the main advantages is its ability to improve cognitive function and reduce anxiety levels, which makes it an ideal candidate for studying the effects of stress on cognitive function. However, PHENIBUT has a narrow therapeutic window, and overdoses can lead to adverse effects such as sedation, dizziness, and nausea. Therefore, careful dosing and monitoring are necessary when conducting lab experiments with PHENIBUT.
Zukünftige Richtungen
There are several future directions for PHENIBUT research. One area of interest is the potential use of PHENIBUT in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new PHENIBUT analogs with improved pharmacological properties. Finally, more research is needed to determine the long-term effects of PHENIBUT use and its potential for abuse.
Conclusion
In conclusion, PHENIBUT is a nootropic drug that has gained popularity in recent years due to its potential cognitive benefits. PHENIBUT works by increasing GABA activity in the brain, which can reduce anxiety, improve mood, and promote relaxation. PHENIBUT has several advantages and limitations for lab experiments, and more research is needed to determine its potential for use in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
PHENIBUT has been extensively studied for its potential cognitive benefits. Several studies have demonstrated that PHENIBUT can improve cognitive function, reduce anxiety and stress levels, and improve sleep quality. In addition, PHENIBUT has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]heptanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-5-8-17(21)19-16-11-9-15(10-12-16)18(22)20-13-6-7-14-20/h9-12H,2-8,13-14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQXVMIKIMPCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-pyrrolidinylcarbonyl)phenyl]heptanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-allyl-6-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B4740806.png)
![2-ethoxy-6-iodo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4740813.png)



![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4740848.png)
![3-chloro-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4740849.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B4740859.png)
![3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone](/img/structure/B4740870.png)
![1-(3-chlorobenzyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4740871.png)

![7-benzyl-3-(4-methylphenyl)-2-(propylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740878.png)
![2-(3-chloro-4-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4740882.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4740884.png)